molecular formula Fe17Sm2 B12656184 Einecs 235-350-5 CAS No. 12183-15-2

Einecs 235-350-5

Cat. No.: B12656184
CAS No.: 12183-15-2
M. Wt: 1250.1 g/mol
InChI Key: VDOQVIASYDAOAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EINECS 235-350-5 is a Samarium-Iron alloy (Sm-Fe), a high-purity intermetallic compound supplied For Research Use Only (RUO). This rare-earth transition metal alloy is critical in advanced materials science, particularly in the development and study of permanent magnetic materials . It is available in various forms, including sputtering targets and foils, for use in physical vapor deposition (PVD) processes to create thin-film coatings for semiconductor, optical, and magnetic applications . The compound is associated with several stoichiometries and CAS numbers, including SmFe (CAS 12023-36-8), Fe3Sm (CAS 12518-83-1), Fe5Sm (CAS 12023-79-9), and Fe17Sm2 (CAS 12183-15-2) . As a sputtering target, it allows for the deposition of ultra-high purity thin films onto solid substrates through ionic bombardment, which is essential for R&D in new proprietary technologies and commercial applications . The alloy foil form can serve as an evaporation source for microelectronics, MEMS, and wear-resistant coatings . Typical packaging for this air-sensitive material is under argon or vacuum to ensure stability, and it is accompanied by a Certificate of Analysis and Safety Data Sheet (SDS) . This product is intended for laboratory research purposes and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12183-15-2

Molecular Formula

Fe17Sm2

Molecular Weight

1250.1 g/mol

IUPAC Name

iron;samarium

InChI

InChI=1S/17Fe.2Sm

InChI Key

VDOQVIASYDAOAG-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Fe].[Sm].[Sm]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of N,2 Diethyl 3 Methylvaleramide

Established Synthetic Routes and Reaction Mechanisms

Established routes for the synthesis of N,2-Diethyl-3-methylvaleramide are primarily based on the foundational principles of amide bond formation, which center on the condensation of a carboxylic acid and an amine, a reaction that is fundamentally a dehydration process .

The most direct and fundamental approach to synthesizing N,2-Diethyl-3-methylvaleramide is through the condensation of its constituent precursors: 2-ethyl-3-methylpentanoic acid and ethylamine (B1201723) .

The direct reaction between the carboxylic acid and amine forms an ammonium (B1175870) carboxylate salt. Heating this salt to high temperatures (>180 °C) can drive off water to form the amide. However, this thermal method is often low-yielding and requires harsh conditions that can lead to side reactions or decomposition, particularly with sterically hindered substrates like 2-ethyl-3-methylpentanoic acid.

To overcome these limitations, the carboxylic acid is typically "activated" to facilitate the reaction under milder conditions. Common activation strategies include:

Conversion to Acyl Halides: The carboxylic acid is converted to a highly reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-ethyl-3-methylpentanoyl chloride readily reacts with ethylamine, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. This is a robust and high-yielding laboratory method.

Use of Coupling Reagents: A more modern and widely used approach involves in-situ activation with peptide coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or the water-soluble analogue EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by ethylamine to form the desired amide bond.

At its core, amide synthesis is a dehydration reaction where a molecule of water is formally eliminated from the carboxylic acid and amine precursors. The efficiency of the synthesis is directly linked to the efficiency of this water removal.

In the thermal condensation of the ammonium carboxylate salt, water is physically removed as steam at high temperatures. However, this process is reversible and requires conditions that can drive the equilibrium toward the product side.

In syntheses employing coupling reagents, the dehydration is chemical rather than physical. For instance, when DCC is used, it reacts with the elements of water generated during the condensation, forming the insoluble and stable dicyclohexylurea (DCU). The precipitation of DCU from the reaction mixture is a strong thermodynamic driving force that pushes the reaction to completion under mild conditions. Similarly, other dehydrating agents or coupling systems (e.g., phosphonium (B103445) salts like BOP or pyrazolium (B1228807) salts like HATU) function by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby facilitating the dehydration process without the need for high temperatures.

Advanced Synthetic Approaches and Stereochemistry

The structure of N,2-Diethyl-3-methylvaleramide contains two adjacent stereocenters at the C2 and C3 positions of the valeramide backbone. This structural feature introduces significant complexity, necessitating advanced synthetic strategies to control the stereochemical outcome of the final product .

The presence of two chiral centers means that N,2-Diethyl-3-methylvaleramide can exist as a mixture of up to four distinct stereoisomers: two pairs of enantiomers.

Table 1: Potential Stereoisomers of N,2-Diethyl-3-methylvaleramide
StereoisomerConfiguration at C2Configuration at C3Relationship
Isomer 1RREnantiomers
Isomer 2SS
Isomer 3RSEnantiomers
Isomer 4SR

Synthesizing a single, pure stereoisomer is a significant challenge that cannot be achieved using the standard methods described in section 2.1 without a stereochemically pure starting material. Key strategies for chiral control include:

Asymmetric Synthesis: This involves creating the chiral centers with a specific orientation. For the precursor acid, 2-ethyl-3-methylpentanoic acid, methods like Evans' asymmetric alkylation using a chiral auxiliary can be employed to set the C2 and C3 stereocenters with high diastereoselectivity. Subsequent removal of the auxiliary and amidation yields the enantiomerically enriched product.

Chiral Resolution: An alternative approach is to synthesize the racemic mixture of 2-ethyl-3-methylpentanoic acid and then separate the enantiomers. This is often accomplished by forming diastereomeric salts with a chiral amine resolving agent (e.g., (R)-1-phenylethylamine). The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. The desired enantiomer of the acid is then recovered and coupled with ethylamine.

While effective, classical coupling reagents like DCC generate stoichiometric amounts of waste (e.g., DCU), which is undesirable from an environmental and process efficiency standpoint. Modern research focuses on catalytic methods that are more atom-economical.

Boron-Based Catalysis: Boronic acid catalysts have been shown to facilitate the direct amidation of carboxylic acids and amines under relatively mild, solvent-free, or high-boiling solvent conditions. The mechanism is thought to involve the formation of an acyloxyboron intermediate, which is more reactive towards the amine than the free carboxylic acid.

Metal-Catalyzed Dehydrative Coupling: Transition metal catalysts, particularly those based on zirconium (Zr), titanium (Ti), hafnium (Hf), and ruthenium (Ru), have been developed for direct amide formation. These catalysts can activate the carboxylic acid and facilitate the C–N bond formation and dehydration steps through a catalytic cycle, avoiding the need for stoichiometric activators. Research in this area aims to develop catalysts that are effective for sterically demanding substrates, such as those required for N,2-Diethyl-3-methylvaleramide synthesis . These methods represent a greener alternative to traditional routes.

Process Chemistry Research for N,2-Diethyl-3-methylvaleramide Production

Translating a laboratory synthesis of N,2-Diethyl-3-methylvaleramide to an industrial scale requires careful consideration of process chemistry principles, including safety, cost, efficiency, and environmental impact. The optimal route for large-scale production may differ significantly from the most convenient lab-scale method.

Key considerations for process scale-up include:

Reagent Cost and Availability: Expensive coupling reagents like HATU or HOBt are often prohibitive for bulk manufacturing. Cheaper, commodity chemicals like thionyl chloride or even direct thermal condensation (if feasible with process optimization) become more attractive.

Process Safety and Hazard Management: The use of thionyl chloride generates corrosive HCl gas, requiring specialized corrosion-resistant reactors and scrubber systems. The high exothermicity of the reaction between an acyl chloride and an amine must be carefully managed with adequate cooling to prevent thermal runaway.

Workup and Purification: On a large scale, chromatographic purification is generally not viable. The process must be designed to yield a product that can be purified by crystallization, distillation, or liquid-liquid extraction. The choice of route impacts the impurity profile; for example, the DCC route requires efficient removal of the dicyclohexylurea byproduct.

Atom Economy and Waste Reduction: Catalytic routes (Section 2.2.2) are highly desirable from a process chemistry perspective as they minimize waste generation, aligning with the principles of green chemistry. The primary byproduct is water, which is environmentally benign.

Table 2: Comparative Analysis of Synthetic Routes for Industrial Production
Synthetic RouteKey Reagent(s)AdvantagesDisadvantages
Acyl Chloride RouteThionyl Chloride (SOCl₂)High yield, fast, reliable; uses inexpensive reagents.Generates corrosive HCl gas; highly exothermic; requires careful handling of SOCl₂.
Carbodiimide CouplingDCC / EDCMild conditions; high yield; good for sensitive substrates.Generates stoichiometric solid waste (DCU); DCC is a skin sensitizer; reagents are moderately expensive.
Catalytic DehydrationBoron or Metal CatalystsHigh atom economy (byproduct is H₂O); reduced waste; potentially milder conditions.Catalyst may be expensive, require separation, or be sensitive to air/moisture; may have substrate scope limitations.
Thermal CondensationNone (Heat)Highest possible atom economy; no reagents needed.Requires very high temperatures; often low-yielding; risk of thermal decomposition and side products.

Process research would focus on optimizing a chosen route by systematically studying variables like temperature, reaction time, solvent, and catalyst loading to maximize yield and purity while ensuring the process is robust, safe, and economically viable at scale .

Molecular Interactions and Computational Chemistry Studies of N,2 Diethyl 3 Methylvaleramide

Theoretical Frameworks of Intermolecular Forces

The interactions between molecules of N,2-Diethyl-3-methylvaleramide and with other molecules are governed by a range of noncovalent forces.

The amide functional group is a key player in the noncovalent interactions of N,2-Diethyl-3-methylvaleramide. The polarity of the carbonyl group (C=O) and the C-N bond leads to significant dipole-dipole interactions. The oxygen atom of the carbonyl group acts as a hydrogen bond acceptor, a crucial factor in its interactions with protic solvents or other hydrogen bond donors.

In the pure liquid state, the dominant intermolecular forces are van der Waals interactions, specifically London dispersion forces, which increase with the size and surface area of the molecule. libretexts.org The branched structure of the 3-methylvaleramide portion and the two ethyl groups on the nitrogen atom provide a considerable surface area for these interactions. The shape of the molecule, influenced by its various conformations, plays a critical role in how effectively molecules can pack and interact, affecting properties like boiling point and viscosity. libretexts.org

Table 1: Computed Physical Properties of N,N-diethyl-3-methylpentanamide. nih.gov
PropertyValue
Molecular Weight171.28 g/mol
XLogP3-AA2.3
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count1
Rotatable Bond Count5
Exact Mass171.162314293 Da
Topological Polar Surface Area20.3 Ų

The presence of multiple single bonds in N,2-Diethyl-3-methylvaleramide allows for a wide range of conformations due to rotation around these bonds. The conformational landscape is primarily shaped by steric hindrance between the bulky alkyl groups. The rotation around the C-N amide bond is restricted due to its partial double bond character.

Computational Modeling and Simulation Techniques

Computational chemistry provides powerful tools to investigate the properties of molecules like N,2-Diethyl-3-methylvaleramide at a microscopic level.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine a wide range of molecular properties for N,2-Diethyl-3-methylvaleramide. These calculations can provide optimized geometries of different conformers, their relative energies, and the energy barriers for rotation between them. mdpi.com

Furthermore, quantum chemical calculations can elucidate the electronic structure of the molecule, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). This information is vital for understanding the molecule's reactivity, such as its susceptibility to nucleophilic or electrophilic attack. For amides, these calculations can quantify the partial double bond character of the C-N bond and the charge distribution across the amide group.

Table 2: Illustrative Quantum Chemical Data for a Related Amide System.

ParameterIllustrative ValueSignificance
HOMO-LUMO Gap~5-7 eVIndicates chemical reactivity and electronic stability.
Dipole Moment~3-4 DQuantifies the polarity of the molecule.
Rotational Barrier (C-N)~15-20 kcal/molReflects the partial double bond character of the amide bond.
Note: The values in Table 2 are illustrative for a generic tertiary amide and not specific to N,2-Diethyl-3-methylvaleramide.

The behavior of N,2-Diethyl-3-methylvaleramide in solution is significantly influenced by the solvent. Continuum solvation models, such as the Conductor-like Screening Model for Real Solvents (COSMO-RS), are powerful tools for predicting these solvent effects. zenodo.org COSMO-RS combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties of liquids and solutions. researchgate.netresearchgate.net

For N,2-Diethyl-3-methylvaleramide, COSMO-RS could be used to predict its solubility in various solvents, partition coefficients between different liquid phases, and vapor pressures. zenodo.org The model works by first performing a quantum chemical calculation to determine the screening charge density on the surface of the molecule in a virtual conductor. This "sigma profile" is a unique fingerprint of the molecule's polarity. By comparing the sigma profiles of the solute (N,2-Diethyl-3-methylvaleramide) and different solvents, COSMO-RS can predict their interactions and thermodynamic properties. nih.gov This approach is particularly valuable for screening potential solvents for synthesis, extraction, or formulation processes. scispace.com

Advanced Analytical Methodologies for N,2 Diethyl 3 Methylvaleramide Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N,2-Diethyl-3-methylvaleramide. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Amide Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the molecular structure of amides like N,2-Diethyl-3-methylvaleramide. azom.com A key feature of amides that NMR can probe is the restricted rotation around the carbon-nitrogen (C-N) bond due to resonance, which gives this bond partial double-bond character. azom.comnanalysis.com This restriction can lead to different chemical environments for atoms or groups attached to the nitrogen, resulting in distinct signals in the NMR spectrum. nanalysis.com For instance, in N,N-dimethylacetamide, the two methyl groups on the nitrogen are chemically different at room temperature and show separate signals in the 1H NMR spectrum. azom.comnanalysis.com

The analysis of the 1H NMR spectrum of amide compounds can be complex due to the partial double bond character of the C-N bond, which can lead to the presence of geometric isomers. pku.edu.cn Temperature-dependent NMR studies can provide valuable information about the energy barrier to rotation around the amide bond. At higher temperatures, the rotation becomes more rapid, and distinct signals may coalesce into a single, averaged signal. nanalysis.com

Table 1: Representative 1H NMR Chemical Shifts for Protons in Amide-Containing Compounds

Proton TypeChemical Shift Range (ppm)
N-H (Amide)5.0 - 9.0 (often broad)
α-C-H2.0 - 2.5
N-Alkyl H2.5 - 3.5

Note: The exact chemical shifts for N,2-Diethyl-3-methylvaleramide would require experimental determination.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. utdallas.edu In the mass spectrum of an organic molecule, the molecular ion peak (M+) corresponds to the molecular weight of the compound. For compounds containing nitrogen, like N,2-Diethyl-3-methylvaleramide, the molecular ion peak will have an odd mass-to-charge ratio (m/z) if it contains an odd number of nitrogen atoms, according to the nitrogen rule. msu.edu

The fragmentation of amides in MS is influenced by the functional group. A common fragmentation pathway for amides is the McLafferty rearrangement, particularly for primary amides, which often results in the base peak. arizona.edu Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group or the nitrogen atom, is also a characteristic fragmentation pattern for amides and amines. msu.edu The fragmentation pattern of N,2-Diethyl-3-methylvaleramide would be expected to show losses of alkyl groups, particularly the ethyl and propyl fragments, leading to a series of peaks that can be used to deduce the structure of the original molecule. arizona.edu Tandem mass spectrometry (MS/MS) can be employed for further investigation of the fragmentation pathways of specific ions. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating N,2-Diethyl-3-methylvaleramide from complex mixtures, allowing for its accurate identification and quantification.

Gas Chromatography (GC) and its Variants for Mixture Analysis

Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. uts.edu.aunih.gov In GC, a sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a stationary phase and a mobile gas phase. uts.edu.au The choice of the stationary phase is critical for achieving good separation. For the analysis of amides, various columns with different polarities can be used. universiteitleiden.nl

GC is often coupled with a mass spectrometer (GC-MS), which acts as a detector, providing both retention time data from the GC and mass spectral data for each separated component, enabling confident identification. uts.edu.au The analysis of complex samples, such as those found in environmental or biological matrices, can be challenging with one-dimensional GC due to potential co-elution of compounds. nih.govplos.org

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Sample Profiling

For highly complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. plos.orgresearchgate.net In GCxGC, two columns with different stationary phases are coupled together. nih.gov The entire effluent from the first column is subjected to a second, much faster separation on the second column. nih.gov This results in a two-dimensional chromatogram with greatly increased peak capacity and resolution. mdpi.comresearchgate.net

When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC becomes an exceptionally powerful tool for the analysis of complex mixtures. mdpi.comtandfonline.com TOFMS is well-suited for GCxGC because of its high data acquisition speed, which is necessary to capture the very narrow peaks produced by the second-dimension column. researchgate.net This technique, GCxGC-TOFMS, has been successfully applied to the analysis of complex samples containing a wide variety of organic compounds, including amides, in fields such as environmental science and metabolomics. researchgate.netmdpi.comtandfonline.comtandfonline.com The use of deconvoluted ion currents in TOFMS can provide an additional dimension of separation, further aiding in the identification of individual components in a complex matrix. plos.org

Table 3: Comparison of GC and GCxGC

FeatureGas Chromatography (GC)Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Separation One-dimensionalTwo-dimensional
Peak Capacity LowerSignificantly Higher
Resolution GoodExcellent
Sensitivity GoodEnhanced due to cryogenic focusing
Analysis of Complex Samples Prone to co-elutionSuperior for complex mixtures
Instrumentation SimplerMore complex

Development and Optimization of Analytical Protocols for Amides

The development and optimization of analytical protocols are critical for the accurate and reliable characterization of amide compounds, including N,2-Diethyl-3-methylvaleramide. These protocols are foundational for quality control, stability testing, and impurity profiling. The process involves a systematic approach to select and refine analytical techniques to achieve desired performance characteristics such as sensitivity, selectivity, and robustness.

The primary analytical techniques employed for the characterization of amides are chromatography-based methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govgoogle.comnih.gov The optimization of these methods is a multi-faceted process, often involving the systematic variation of several experimental parameters to achieve the best possible separation and detection of the target analyte. nih.gov

High-Performance Liquid Chromatography (HPLC) Protocol Development

HPLC is a versatile technique for the analysis of a wide range of amide compounds. nih.gov The development of a robust HPLC method requires the careful optimization of several key parameters to ensure good separation, peak shape, and analysis time. nih.gov

A typical optimization process for an amide like N,2-Diethyl-3-methylvaleramide would involve:

Column Selection : A reverse-phase column, such as a C18 (ODS), is commonly the first choice for non-polar to moderately polar compounds. nih.gov

Mobile Phase Composition : The mobile phase, typically a mixture of an aqueous component (often with a pH modifier like acetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), is optimized. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with different polarities in a reasonable time frame. nih.gov

Flow Rate and Detection Wavelength : These are adjusted to maximize sensitivity and resolution. nih.gov

The following table illustrates a typical set of optimized HPLC conditions developed for the analysis of amides in a plant extract, which serves as a model for protocol development. nih.gov

ParameterOptimized Condition
Column Metasil ODS (150 × 4.6 mm, 5µm)
Mobile Phase A: Water with 1.0% Acetic Acid, B: Acetonitrile
Elution Mode Gradient: 0-30 min, 0-60% B; 30-40 min, 60% B
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Temperature Room Temperature
This interactive table presents optimized HPLC parameters for amide analysis, based on findings from a study on Piper ovatum extracts. nih.gov

Validation of the developed method is a crucial final step, confirming its linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For instance, a validated method for the amide piperlonguminine (B1678439) demonstrated a linear correlation coefficient of 0.998 and a mean recovery of 103.78%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Development

GC-MS is another powerful technique for the analysis of volatile and semi-volatile amides. google.com It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.

Optimization of a GC-MS protocol involves refining parameters such as:

Sample Preparation : A pre-treatment step, such as extraction with a suitable solvent like methanol (B129727) followed by filtration, is often required to prepare the sample for analysis. google.com

GC Conditions : This includes selecting the appropriate capillary column, optimizing the temperature program (initial temperature, ramp rate, and final temperature), setting the injector temperature, and defining the carrier gas flow rate. google.com

MS Conditions : Parameters for the mass spectrometer, such as the interface temperature and solvent delay time, are set to ensure efficient transfer and ionization of the analyte. google.com

An example of optimized GC-MS conditions for the analysis of several amide compounds is detailed in the table below. google.com

ParameterOptimized Condition
Carrier Gas Helium (≥99.999% purity)
Flow Rate 1.1 mL/min
Injector Temperature 250 °C
Oven Temperature Program Initial 40 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 1 min)
MS Interface Temperature 260 °C
Solvent Delay 6.5 min
This interactive table shows optimized GC-MS conditions from a patented analysis method for amide compounds. google.com

Research has shown that under such optimized conditions, it is possible to obtain excellent chromatographic peaks and separation for multiple amide compounds within a short analysis time of 15 minutes. google.com Such methods can achieve high sensitivity, with detection limits as low as 0.01 mg/kg, and good reproducibility, with relative standard deviations below 2.5%. google.com

Advanced Research Findings in Protocol Optimization

Recent research continues to push the boundaries of analytical protocol development for amides, focusing on efficiency, environmental friendliness, and applicability to complex molecules.

Automated Synthesis and Analysis : Studies on the automated solid-phase synthesis of amide-linked RNA have led to optimized protocols that significantly reduce coupling times (to as little as 5 minutes) and improve yields (up to 91–95%). acs.org These advancements facilitate the study of complex amide-containing biomolecules. acs.org

Efficient Coupling and Characterization : Research into N-amidation reactions has focused on optimizing conditions to maximize product yield and simplify purification. analis.com.my For example, a study on the amidation of cinnamic acid found that using EDC.HCl as a coupling reagent in anhydrous THF at 60°C for 150 minutes resulted in a 93.1% yield. analis.com.my The characterization of the resulting amide product, N-(4-methoxyphenyl)cinnamamide, was performed using Fourier-transform infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), highlighting the suite of techniques required for full characterization. analis.com.my

Sustainable Protocols : Efforts have been made to develop more sustainable and facile synthesis protocols for amides, avoiding the need for protecting groups and using less hazardous reagents. mdpi.com One such protocol for phenol (B47542) amides was developed for room temperature conditions, significantly simplifying the procedure compared to traditional methods that require elevated temperatures or multi-day reaction times. mdpi.com

These examples of protocol development and optimization, while not specific to N,2-Diethyl-3-methylvaleramide, provide a clear framework and detailed research findings that are directly applicable to the rigorous analytical characterization of this and other amide compounds.

Environmental Fate and Degradation Mechanisms of N,2 Diethyl 3 Methylvaleramide

Abiotic Degradation Pathways

Abiotic degradation, occurring without the intervention of living organisms, represents a significant route for the transformation of organic chemicals in the environment. For N,2-Diethyl-3-methylvaleramide, the primary abiotic pathways of concern are hydrolysis and photolysis.

Hydrolytic Stability and Kinetics in Aquatic Systems

Amides are generally characterized by their stability towards hydrolysis in neutral aqueous environments. wikipedia.org The resonance stabilization of the amide bond makes it significantly less reactive to water compared to other carboxylic acid derivatives like esters. quora.com Hydrolysis of amides typically requires the presence of acidic or basic catalysts and often elevated temperatures to proceed at an appreciable rate. chemguide.co.uklibretexts.orgbyjus.com

Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. byjus.com Conversely, under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon. chemguide.co.ukbyjus.com For N,2-Diethyl-3-methylvaleramide, hydrolysis would cleave the amide bond, yielding N,N-diethylamine and 2-methyl-3-ethylvaleric acid.

Given the general stability of amides, it is anticipated that N,2-Diethyl-3-methylvaleramide would exhibit significant persistence in most natural aquatic systems where the pH is near neutral. quora.com The rate of hydrolysis would be expected to increase in environments with either high or low pH. Small organic acids present in the environment have also been shown to accelerate the hydrolysis of some amides. researchgate.net

Table 1: Predicted Hydrolytic Degradation Products of N,2-Diethyl-3-methylvaleramide

ReactantConditionProducts
N,2-Diethyl-3-methylvaleramideAcidic or Alkaline HydrolysisN,N-diethylamine + 2-methyl-3-ethylvaleric acid

Photolytic Transformation and Reaction Products

Photolytic degradation, or photolysis, involves the breakdown of a chemical due to the absorption of light energy. The photochemistry of N-alkyl amides, while less efficient than that of ketones or esters, can contribute to their environmental degradation. umd.edu The primary photochemical process for amides is the Norrish Type I cleavage, which involves the breaking of the bond between the carbonyl group and either the nitrogen or the alpha-carbon. umd.edu

For N,2-Diethyl-3-methylvaleramide, a Norrish Type I cleavage could result in the formation of an acyl radical and a diethylaminyl radical, or a 2-methyl-3-ethylvaleryl radical and an ethyl radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment, leading to a variety of transformation products. umd.edu Photochemical reactions can also involve deoxygenation, leading to the formation of iminium ions which can then be alkylated. nih.gov The specific reaction products would depend on the environmental matrix and the presence of other reactive species.

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic pollutants from the environment. The susceptibility of N,2-Diethyl-3-methylvaleramide to biodegradation is largely dependent on its chemical structure and the metabolic capabilities of the microbial communities present.

Biodegradation in Environmental Matrices (e.g., Water, Soil)

Microbial degradation is considered a primary mechanism for the breakdown of many amides in both soil and water. nih.gov The initial step in the aerobic biodegradation of amides is often the hydrolysis of the amide bond by amidase enzymes, producing a carboxylic acid and an amine. nih.gov In the case of N,2-Diethyl-3-methylvaleramide, this would yield N,N-diethylamine and 2-methyl-3-ethylvaleric acid, which could then be further metabolized by microorganisms.

However, the structure of N,2-Diethyl-3-methylvaleramide, specifically it being a tertiary amide, is likely to influence its biodegradability. Tertiary amides have been found to be more resistant to microbial degradation compared to primary and secondary amides. nih.gov The steric hindrance around the carbonyl group and the absence of a hydrogen atom on the nitrogen can make enzymatic attack more difficult. acs.org Therefore, N,2-Diethyl-3-methylvaleramide may exhibit a degree of persistence in the environment, with slower biodegradation rates compared to less substituted amides. The soil phase is often the main reservoir for amide-based compounds in the environment. nih.gov

Role of Microbial Communities in Biotransformation

A diverse range of bacteria and fungi possess the enzymatic machinery to degrade amides. nih.govnih.gov Specific bacterial strains, such as those from the genera Pseudomonas and Aeromonas, have been shown to hydrolyze amide bonds. nih.gov The biotransformation of amides is dependent on the presence of microbial populations with the appropriate metabolic pathways. The rate and extent of degradation can be influenced by environmental factors such as temperature, pH, nutrient availability, and the presence of other carbon sources. researchgate.net The complete mineralization of an amide depends on the biodegradability of both the resulting carboxylic acid and the amine. nih.gov While some microorganisms can utilize amides as a source of carbon and nitrogen, the recalcitrance of the tertiary amide structure in N,2-Diethyl-3-methylvaleramide may limit the number of microbial species capable of its degradation.

Environmental Partitioning and Mobility Studies

The environmental partitioning and mobility of a chemical describe its distribution among different environmental compartments (air, water, soil, sediment) and its potential for transport. For N,2-Diethyl-3-methylvaleramide, these properties are influenced by its physicochemical characteristics such as water solubility, vapor pressure, and its affinity for organic matter.

Adsorption/Desorption Processes in Soil and Sediment

The mobility of a compound in the terrestrial environment is largely governed by its tendency to adsorb to soil and sediment particles. This process, in turn, influences its availability for degradation, uptake by organisms, and potential to leach into groundwater.

Based on its physicochemical properties, DEET is expected to be moderately mobile in the soil column. nih.gov The primary mechanism for the adsorption of non-polar organic compounds like DEET in soil is partitioning into soil organic matter. chemsafetypro.comusgs.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this adsorption. A higher Koc value indicates a stronger tendency to adsorb to soil and organic matter, resulting in lower mobility. chemsafetypro.com

Various studies have reported Koc values for DEET, which generally classify it as having low to moderate sorption potential. This moderate mobility suggests that while it will bind to soil particles to some extent, there is also a potential for it to move through the soil profile. nih.gov Desorption, the release of the compound from soil particles back into the soil water, is also a critical process. For compounds with moderate adsorption, desorption can occur, allowing the chemical to be transported further or become available for degradation.

Table 1: Soil Sorption and Mobility of DEET

Parameter Value Interpretation Source
Soil Sorption Coefficient (Koc) 47 - 300 L/kg Low to Moderate Adsorption orst.edunih.gov

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to enter the atmosphere. This is a significant pathway for the environmental distribution of many organic compounds. The tendency of a chemical to volatilize from water or moist soil is described by its Henry's Law constant.

DEET has a low Henry's Law constant, indicating that it is not expected to significantly volatilize from water or moist soil surfaces. nih.gov While some of the compound can enter the air during spray applications, its low vapor pressure suggests that volatilization from dry soil surfaces is also not a major environmental fate process. nih.govnih.gov

Once in the atmosphere, the persistence of a compound is determined by its susceptibility to degradation processes, primarily through reactions with photochemically-produced hydroxyl radicals. cdc.gov For DEET, this process is relatively rapid, with an estimated atmospheric half-life of about 15 hours. nih.govorst.edu This short atmospheric lifetime suggests that long-range atmospheric transport is not a significant concern. nih.govcdc.gov

Table 2: Physicochemical Properties of DEET Related to Volatilization and Atmospheric Fate

Property Value Implication for Environmental Fate Source
Henry's Law Constant 2.1 x 10⁻⁸ to 5.1 x 10⁻⁸ atm·m³/mol Essentially non-volatile from water and moist soil orst.edunih.govnih.gov
Vapor Pressure 0.00013 to 0.0056 mmHg at 20-25°C Low potential for volatilization from dry surfaces orst.edunih.gov

Long-Term Persistence and Environmental Accumulation Research

The long-term environmental impact of a compound is related to its persistence (resistance to degradation) and its potential to accumulate in organisms (bioaccumulation).

Research indicates that DEET is not considered a persistent, bioaccumulative, and toxic (PBT) substance. nih.gov It undergoes degradation in both soil and water, primarily through biological processes. nih.govresearchgate.net The rate of biodegradation can vary depending on environmental conditions, but half-lives are generally measured in days to weeks, indicating a moderate to rapid rate of degradation. nih.gov For instance, studies have shown that DEET is biodegradable under aerobic conditions in soil, though it may degrade more slowly under anaerobic conditions. nih.gov

The potential for a chemical to accumulate in the tissues of living organisms is often estimated by its bioconcentration factor (BCF). Experimental BCF values for DEET in fish are low, indicating a low potential for bioaccumulation in aquatic organisms. cdc.gov This low bioaccumulation potential, combined with its moderate degradation rate, suggests that long-term accumulation in the environment is unlikely. nih.gov

Table 3: Persistence and Bioaccumulation Potential of DEET

Parameter Finding Implication Source
Biodegradation Half-life of days to weeks in soil and surface water Not expected to be persistent nih.gov
Bioaccumulation Potential Low (BCFs of 0.8-2.4 L/kg in carp) Unlikely to accumulate in aquatic organisms nih.govcdc.gov

Table of Compound Names

Common Name/AcronymChemical Name
N/AN,2-Diethyl-3-methylvaleramide
DEETN,N-diethyl-meta-toluamide

Ecotoxicological Research Methodologies and Ecological Impact Studies of N,2 Diethyl 3 Methylvaleramide

Aquatic Ecotoxicological Assessments

Aquatic ecotoxicology focuses on the effects of chemical compounds on organisms living in water. Assessments typically involve a battery of tests on representative species from different trophic levels to predict potential harm to the broader aquatic environment. europa.eu Although specific toxicity data for N,2-Diethyl-3-methylvaleramide is not widely available, the methodologies for its evaluation follow established international guidelines. molbase.com

Standardized testing protocols are crucial for ensuring the reproducibility and comparability of toxicity data. The primary methodologies are based on guidelines developed by organizations such as the Organisation for Economic Co-operation and Development (OECD).

Algae and Aquatic Plants: The algal growth inhibition test (e.g., OECD Test Guideline 201) is a key study for evaluating effects on primary producers. ilo.org This test exposes a population of green algae to the chemical for 72 or 96 hours. The primary endpoint is the inhibition of growth, measured as a reduction in biomass or growth rate, which is used to calculate the EC50 (the concentration causing a 50% effect). ilo.org

Aquatic Invertebrates: Crustaceans, particularly Daphnia magna, are used as representative primary consumers. The acute immobilization test (e.g., OECD Test Guideline 202) exposes daphnids to the substance for 48 hours. ilo.org The endpoint is immobilization, which serves as a surrogate for mortality, and the result is expressed as the EC50. europa.euilo.org

Fish: Fish represent the vertebrate trophic level. Acute toxicity in fish is typically determined using a 96-hour test (e.g., OECD Test Guideline 203). ilo.org Juvenile fish are exposed to a range of concentrations, and mortality is recorded every 24 hours. The key endpoint is the LC50, the lethal concentration that causes mortality in 50% of the test population over the 96-hour period. ilo.orgusgs.gov

These tests form the base set of data required for the environmental hazard classification of chemicals. europa.eu

Table 1: Standard Methodologies for Aquatic Toxicity Assessment

Test TypeOrganism GroupTypical Test SpeciesStandard GuidelineDurationPrimary Endpoint
Growth InhibitionAlgae (Primary Producer)Pseudokirchneriella subcapitataOECD 20172 hoursErC50 (Growth Rate Inhibition)
Acute ImmobilizationInvertebrate (Crustacean)Daphnia magnaOECD 20248 hoursEC50 (Immobilization)
Acute ToxicityVertebrate (Fish)Rainbow Trout, ZebrafishOECD 20396 hoursLC50 (Mortality)

Toxicity tests are designed to assess both short-term (acute) and long-term (chronic) effects, which is crucial for a comprehensive risk assessment. akzonobel.com

Acute Toxicity Testing: Acute tests are designed to determine the effects of a substance after a short period of exposure. ilo.org These tests are typically conducted under static or semi-static conditions where the test solution is either not replaced or is replaced at set intervals (e.g., every 24 hours). usgs.gov A series of test chambers, each containing a different concentration of the chemical and a control group with no chemical, are used. usgs.gov The concentration range is selected to bracket the expected effect concentration, allowing for the statistical determination of endpoints like LC50 or EC50. europa.euusgs.gov

Chronic Toxicity Testing: Chronic tests evaluate the effects of a substance over a longer period, often covering a significant portion of the organism's life cycle. These tests are designed to detect more subtle adverse effects on endpoints such as survival, growth, and reproduction. europa.eu For example, a Daphnia magna reproduction test (e.g., OECD Test Guideline 211) lasts for 21 days and measures the total number of offspring produced per surviving parent. For fish, early life-stage toxicity tests (e.g., OECD Test Guideline 210) expose newly fertilized eggs through to the early juvenile stage, assessing hatching success, survival, and growth. The primary endpoint for chronic tests is the No-Observed-Effect Concentration (NOEC) or the ECx (e.g., EC10), which is the concentration causing a specified (e.g., 10%) effect. europa.eu

Table 2: Comparison of Acute and Chronic Aquatic Toxicity Test Designs

ParameterAcute TestingChronic Testing
Objective Determine immediate effects of high-level, short-term exposure.Determine long-term effects of low-level, continuous exposure.
Duration Short (e.g., 48h for Daphnia, 96h for fish). europa.euLong (e.g., 21 days for Daphnia reproduction, >28 days for fish). europa.eu
Endpoints Mortality (LC50), Immobilization (EC50). ilo.orgReproduction, Growth, Survival (NOEC, ECx). europa.eu
Relevance Hazard classification, risk assessment for spills or intermittent releases.Risk assessment for continuous environmental release, setting water quality standards.

Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by an organism. Bioaccumulation is the net result of uptake, distribution, and elimination of a substance from all routes of exposure (water, food, sediment). ecetoc.orgeuropa.eu

Research into these areas is fundamental to understanding the potential for a substance to build up in organisms and magnify through the food web. ecetoc.org The potential for a substance to bioaccumulate is often initially estimated using its n-octanol-water partition coefficient (log Kow). ecetoc.org A log Kow value greater than 3 is often used as a trigger for further bioaccumulation assessment. ecetoc.org N,2-Diethyl-3-methylvaleramide has a calculated XLogP3 (a method for estimating log Kow) of 2.3, suggesting a lower potential for bioaccumulation. nih.gov

Experimental determination of the Bioconcentration Factor (BCF) is the standard method for assessing bioaccumulation from water. europa.eu The BCF is the ratio of the chemical's concentration in the organism to its concentration in the water at steady state. europa.eu This is typically measured in fish according to OECD Test Guideline 305. The study involves an uptake phase, where fish are exposed to a constant concentration of the chemical, followed by a depuration (elimination) phase in clean water. europa.eu

If dietary uptake is considered a significant pathway, a Bioaccumulation Factor (BAF) study may be conducted, which accounts for uptake from both water and food. nih.gov High BCF or BAF values (e.g., >5,000 under the Stockholm Convention criteria) indicate a high potential for a substance to accumulate in aquatic life, which can lead to toxic effects within that organism or in predators higher up the food chain. pops.int

Terrestrial Ecotoxicological Assessments

Terrestrial ecotoxicology evaluates the impact of chemicals on the land-based environment, including soil organisms, plants, and wildlife.

Soil Microorganisms: Soil microorganisms are vital for soil fertility and ecosystem function, performing critical processes like organic matter decomposition and nutrient cycling. mdpi.com The impact of a chemical on these communities is often assessed using laboratory studies. Standard tests (e.g., OECD Test Guideline 216 and 217) evaluate the effects on nitrogen and carbon transformation processes. nih.gov These tests typically involve treating soil samples with the chemical and measuring the rate of nitrate (B79036) formation (nitrification) or glucose-induced respiration over a period of 28 to 100 days. A deviation of more than 25% from the control is generally considered a significant effect. nih.gov Changes in the abundance of specific microbial groups like bacteria and fungi may also be quantified. international-agrophysics.org

Plant Growth: The effect on plant growth is assessed through standardized tests on several species of terrestrial plants. In a typical seedling emergence and growth test (e.g., OECD Test Guideline 208), seeds are planted in soil treated with the chemical. The test assesses the percentage of seeds that emerge and the growth of the surviving seedlings (e.g., shoot height, dry weight) over 14 to 21 days. Effects are compared to untreated controls to determine the concentration that inhibits growth by a certain percentage (e.g., EC25, EC50). cropj.com

Table 3: Key Methodologies in Terrestrial Ecotoxicological Assessment

Assessment AreaOrganism/SystemMethodology/TestKey Parameters Measured
Soil FunctionSoil Microbial CommunityNitrogen Transformation Test (OECD 216)Nitrate (NO3-) formation rate. nih.gov
Soil FunctionSoil Microbial CommunityCarbon Transformation Test (OECD 217)Soil respiration rate (CO2 evolution).
PhytotoxicityTerrestrial PlantsSeedling Emergence & Growth Test (OECD 208)Emergence rate, shoot/root length, biomass. cropj.com
Invertebrate ToxicityEarthwormsAcute Toxicity Test (OECD 207)Mortality (LC50).
Invertebrate ToxicityEarthwormsReproduction Test (OECD 222)Adult mortality, cocoon production, juvenile numbers (NOEC).

Terrestrial invertebrates, such as earthworms and arthropods, play essential roles in soil structure, decomposition, and as a food source for other wildlife. europa.eu Earthworms are common indicator species for soil health.

Standardized tests are used to evaluate the impact of chemicals on these organisms. The acute earthworm toxicity test (e.g., OECD Test Guideline 207) exposes adult earthworms to the chemical in a defined artificial soil for 7 to 14 days, with mortality being the primary endpoint (LC50). For chronic effects, the earthworm reproduction test (e.g., OECD Test Guideline 222) is conducted over 8 weeks. This test assesses not only adult mortality but also sublethal effects on reproduction, such as the number of cocoons and juveniles produced, to determine a NOEC. europa.eu

Advanced Ecotoxicological Approaches

In the evolving field of environmental risk assessment, traditional ecotoxicological methods are increasingly supplemented by advanced approaches that offer deeper mechanistic insights into the potential impacts of chemicals on ecosystems. For substances like N,2-Diethyl-3-methylvaleramide (Einecs 235-350-5), where specific ecotoxicological data is limited, these advanced methodologies provide a framework for predictive analysis and for prioritizing further research.

Omics Technologies in Environmental Risk Assessment (e.g., Toxicogenomics)

"Omics" technologies, such as transcriptomics, proteomics, and metabolomics, are powerful tools for characterizing the molecular and biochemical changes in organisms following exposure to chemical stressors. oecd.org These approaches allow for the simultaneous measurement of thousands of biological molecules, providing a comprehensive snapshot of an organism's response to a substance and offering insights into its mode of action and potential for toxicity. oecd.orgimrpress.com

Toxicogenomics , the application of transcriptomics to toxicology, examines changes in gene expression to understand how cells and organisms respond to environmental and chemical exposures. nih.gov This technology has proven valuable in both human health and environmental risk assessment by providing mechanistic insights that can link chemical exposure to adverse outcomes. imrpress.comnih.gov For data-poor chemicals, toxicogenomics can generate crucial information more efficiently and cost-effectively than traditional animal testing methods. canada.ca It can help in grouping chemicals for risk assessment and justifying read-across approaches, where data from a tested chemical is used to predict the toxicity of a structurally similar, untested chemical. canada.caoup.com

The application of omics in ecotoxicology is a paradigm shift, moving from observing apical endpoints (e.g., mortality, growth) to understanding the underlying molecular initiating events. acs.org This can improve the relevance of laboratory assessments and link molecular changes to ecological models. acs.org For instance, the EcoToxChip, a novel toxicogenomics tool, utilizes qPCR arrays for model species like the fathead minnow to provide comprehensive toxicology data and identify affected biological pathways. oup.com

While no specific toxicogenomics studies on N,2-Diethyl-3-methylvaleramide have been identified, the following table illustrates how such a study might be designed and the potential data it could generate, using a hypothetical scenario based on general principles of ecotoxicology for amide compounds.

Interactive Table 1: Hypothetical Toxicogenomics Study Design for N,2-Diethyl-3-methylvaleramide Exposure in Daphnia magna
ParameterDescription
Test Organism Daphnia magna (a common model for aquatic invertebrate toxicity)
Exposure Concentrations Control (0 µg/L), Low (e.g., 10 µg/L), Medium (e.g., 100 µg/L), High (e.g., 1000 µg/L)
Exposure Duration 48 hours
Omics Technology RNA-Sequencing (Transcriptomics)
Data Analysis Pipeline Differential Gene Expression Analysis, Gene Ontology (GO) Enrichment, Pathway Analysis (e.g., KEGG)
Hypothetical Key Findings - Upregulation of genes involved in stress response (e.g., heat shock proteins).- Downregulation of genes related to crustacean growth and molting.- Perturbation of pathways associated with lipid metabolism and energy production.
Potential Regulatory Application - Identification of molecular biomarkers of exposure.- Derivation of a molecular point of departure for risk assessment.- Grouping with other amide-containing compounds for read-across.

This type of data, while currently unavailable for N,2-Diethyl-3-methylvaleramide, would be invaluable for a more robust environmental risk assessment. The Organisation for Economic Co-operation and Development (OECD) is actively developing reporting frameworks to standardize the collection and analysis of omics data to facilitate its use in regulatory decision-making. oecd.org

Mechanistic Ecotoxicology and Mode of Action Studies

Mechanistic ecotoxicology aims to understand the specific biochemical and physiological processes through which a chemical exerts its toxic effects on an organism. uq.edu.au This involves identifying the Mode of Action (MoA) , which describes the initial interaction of the substance with a biological target, and the subsequent cascade of events leading to an adverse outcome. ecetoc.org Understanding the MoA is crucial for predicting the effects of novel compounds and for the risk assessment of chemical mixtures.

A key framework in mechanistic ecotoxicology is the Adverse Outcome Pathway (AOP) . An AOP is a conceptual construct that portrays the sequential chain of causally linked events at different levels of biological organization, starting from a molecular initiating event (MIE) to an adverse outcome at the individual or population level. tandfonline.comepa.gov The MIE is the initial point of interaction between the chemical and a specific biomolecule. nih.gov The AOP framework helps in organizing existing knowledge and identifying data gaps, which is particularly useful for new or data-poor substances. tandfonline.com

For amide-containing compounds, several MoAs have been identified. For example, some amide herbicides act by inhibiting fatty acid elongation, which disrupts normal cell function in plants. waterquality.gov.au In aquatic organisms, the toxicity of some compounds is linked to neurotoxic mechanisms like the inhibition of acetylcholinesterase (AChE). mdpi.com Research on the biotransformation of amide-containing compounds in wastewater treatment has shown that primary amides can be hydrolyzed to form corresponding acids, while tertiary amides may undergo N-dealkylation. researchgate.net These transformation products may have different toxicological profiles than the parent compound.

Due to the absence of specific MoA studies for N,2-Diethyl-3-methylvaleramide, a predictive approach using data from related compounds is necessary. The table below outlines a potential AOP for a short-chain fatty acid amide, illustrating the type of mechanistic information that could be developed.

Interactive Table 2: Hypothetical Adverse Outcome Pathway (AOP) for an Amide Compound in Fish
AOP ComponentDescriptionExample for a Hypothetical Amide Compound
Molecular Initiating Event (MIE) The initial interaction between the chemical and a biological molecule.Binding to and inhibition of a key enzyme in lipid metabolism.
Key Event 1 (Cellular) The first measurable event following the MIE at the cellular level.Disruption of fatty acid synthesis in liver cells (hepatocytes).
Key Event 2 (Organ) The subsequent impact on organ function.Altered lipid profiles and accumulation of fats in the liver (hepatic steatosis). nih.gov
Key Event 3 (Organismal) The manifestation of the effect at the whole-organism level.Reduced growth rate and impaired reproductive capacity.
Adverse Outcome (Population) The ultimate impact on the population.Decline in fish population abundance and viability.

This AOP provides a structured way to hypothesize the potential ecological impacts of N,2-Diethyl-3-methylvaleramide based on its chemical class. Such frameworks are essential for guiding future research and for making informed, precautionary decisions in the absence of complete data sets. New approach methodologies (NAMs) that combine in vitro assays and computational modeling are increasingly being used to populate AOPs and reduce reliance on animal testing. usda.gov

Academic Research on Industrial Chemistry and Process Optimization for N,2 Diethyl 3 Methylvaleramide

Research on N,2-Diethyl-3-methylvaleramide as a Chemical Intermediate

N,2-Diethyl-3-methylvaleramide serves as a valuable intermediate in organic synthesis. Research indicates its potential as a precursor for creating more complex molecules and in the synthesis of bioactive compounds. Its structure, featuring a branched aliphatic chain and an amide functional group, allows for a variety of chemical transformations.

Typical reactions involving this amide intermediate include:

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed to form the corresponding carboxylic acid (2-ethyl-3-methylvaleric acid) and diethylamine.

Reduction: The amide can be reduced to its corresponding amine using powerful reducing agents like lithium aluminum hydride.

Acylation: It can react with acylating agents such as acyl chlorides or anhydrides, leading to the formation of more complex substituted derivatives.

These reactions underscore its versatility as a building block for producing a range of other chemical compounds. An efficient, large-scale synthesis of its stereoisomer, (2S,3S)-2-ethyl-3-methylvaleramide, has been developed starting from L-isoleucine, highlighting its importance as a synthetic target. fishersci.atchemicalbook.com This process, which avoids chromatographic purification, has been successfully used to prepare multi-kilogram batches. fishersci.at

Investigation of N,2-Diethyl-3-methylvaleramide in Solvent Applications for Industrial Manufacturing

While specific data on N,2-Diethyl-3-methylvaleramide as an industrial solvent is limited, the properties of structurally similar N,N-disubstituted amides provide relevant insights. For instance, N,N-Diethyl-3-methylbenzamide (DEET) is recognized as an effective solvent capable of dissolving various materials, including plastics, rayon, spandex, and other synthetic fabrics, as well as painted and varnished surfaces. chemblink.comcore.ac.uk This solvent capability is a known characteristic of this class of compounds. core.ac.uk However, detailed investigations focusing solely on the solvent properties of N,2-Diethyl-3-methylvaleramide in industrial manufacturing contexts are not widely documented in publicly available research.

Property (Calculated)Value
Density 0.855 g/cm³
Boiling Point 244.891 °C at 760 mmHg
Flash Point 140.214 °C
Data from ChemBlink. google.com

Catalysis Research Relevant to N,2-Diethyl-3-methylvaleramide Synthesis or Reactions

Catalysis is a cornerstone of modern chemical synthesis, and research into amide production is extensive. While studies may not always focus specifically on N,2-Diethyl-3-methylvaleramide, the methodologies are often applicable across a range of amides.

A key development is the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. For example, a copper-based MOF, bcmim-Cu, has proven highly effective for the oxidative coupling synthesis of N,N-diethyl-3-methylbenzamide, achieving over 99% conversion and a 95% yield of the pure product on a preparative scale. google.comgoogle.com Such catalytic processes are crucial for developing sustainable and efficient synthesis routes. google.com The mechanism can involve the catalyst mediating the formation of radical initiators which then react with a formamide (B127407) to generate a carbamoyl (B1232498) radical, ultimately leading to the amide product. google.com

Another significant area of research involves the Beckmann rearrangement of ketoximes to produce amides, a critical process for manufacturing compounds like ε-caprolactam, the precursor to Nylon-6. researchgate.net Research has shown that catalysts like cyanuric chloride can efficiently facilitate this rearrangement. fishersci.at These catalytic methods represent important strategies that could be adapted for the synthesis of N,2-Diethyl-3-methylvaleramide or related structures.

Role of Nanocatalysts in Related Amide Chemistry

Nanocatalysts are at the forefront of chemical process optimization due to their high surface area and unique catalytic properties. Their application in amide synthesis is a vibrant area of research.

Key Research Findings with Nanocatalysts in Amide Synthesis:

NanocatalystReaction TypeKey Findings
Fe₃O₄ Nanoparticles Beckmann RearrangementEfficiently catalyzes the rearrangement of ketoximes to secondary amides under green solvent conditions with ultrasound irradiation. The catalyst is magnetically separable and reusable. researchgate.net
Fe₃O₄-Supported Ag Nanoparticles Hydration of NitrilesDemonstrates effective catalysis for the selective hydration of nitriles to amides in water, offering an environmentally friendly approach.
NiO and CuO Nanoparticles Oxidative AmidationCuO nanocatalysts, derived from single-source molecular precursors, show optimal performance for the oxidative amidation of alcohols, aldehydes, and acids, with the ability to be recovered and reused multiple times.
Nickel-based Nanocatalysts Reductive AmidationA robust nickel-based catalyst on a TiO₂ support enables the direct, additive-free reductive amidation of esters with nitro compounds, offering a more step-economical and sustainable route to a wide range of amides.

These studies highlight a clear trend towards developing robust, recyclable, and efficient nanocatalytic systems to make amide synthesis more economical and environmentally friendly. researchgate.net

Sustainable Chemical Processes and Decarbonization in Amide Production

The chemical industry is increasingly focused on green chemistry and decarbonization to reduce its environmental footprint. Amide synthesis, a fundamental process, is a key target for these initiatives.

One innovative approach involves using Covalent Organic Framework (COF) based photocatalysts to prepare amides directly from alcohols under mild, light-activated conditions. core.ac.uk This method avoids the high temperatures and harsh reagents common in traditional amide synthesis, thus reducing environmental impact. core.ac.uk

Electrochemical manufacturing powered by renewable energy presents another promising pathway for decarbonization. Research has demonstrated the electrochemical production of amides by reacting CO with ammonia (B1221849) or amines on copper catalysts. This process can achieve C-C coupling and C-N bond formation in a single reaction, converting feedstocks like CO₂, nitrogen, and biomass into valuable chemicals. This not only reduces reliance on fossil fuels but also offers a method for carbon capture and utilization (CCU).

The principles of green chemistry, such as atom economy, use of renewable feedstocks, and catalytic efficiency, are central to these new methods. google.com By designing safer, more efficient chemical reactions, the industry aims to minimize waste and energy consumption in the production of amides and other essential chemicals. The development of these sustainable processes is critical for aligning industrial chemical production with global carbon-neutral goals.

Advanced Materials Science Research Involving N,2 Diethyl 3 Methylvaleramide or Its Derivatives

Research into Polymeric Systems Incorporating Amide Functionalities

The incorporation of amide groups into polymer backbones is a cornerstone of polymer chemistry, leading to materials with exceptional properties. wikipedia.org Polyamides are a major class of polymers known for their high tensile strength, thermal stability, and resistance to abrasion, largely due to the strong intermolecular hydrogen bonds formed between amide groups. nih.gov

Research in this area often focuses on creating novel polymers by combining amide linkages with other functional groups, such as esters, to form poly(ester amides) (PEAs). nih.govpnrjournal.com These hybrid polymers aim to merge the desirable mechanical properties and thermal stability of polyamides with the biodegradability conferred by ester bonds. nih.gov The properties of these PEAs can be finely tuned by altering the ratio of amide to ester groups and by selecting specific monomers, including those derived from renewable resources like amino acids. nih.govpnrjournal.com This approach allows for the development of materials with tailored degradation rates and mechanical strengths for specific applications, particularly in the biomedical field. nih.govpnrjournal.com

Furthermore, post-polymerization modification of existing polyamides, such as nylon, is an active area of research. researchgate.net These methods aim to introduce new functional groups onto the polymer surface by selectively reacting with the amide groups in the backbone, thereby altering surface properties like hydrophobicity or providing sites for further chemical attachment without compromising the bulk properties of the material. researchgate.net

Table 1: Comparison of Properties between Aliphatic Polyesters and Polyamides

Property Aliphatic Polyesters (e.g., PLA, PGA) Polyamides (e.g., Nylon) Poly(ester amides) (PEAs)
Key Linkage Ester (-COO-) Amide (-CONH-) Ester and Amide
Mechanical Properties Weaker, less rigid High tensile strength, tough nih.gov Tunable, combines properties of both nih.gov
Thermal Stability Lower High heat resistance nih.gov Superior to polyesters nih.gov
Biodegradability Generally biodegradable Slow degradation rate nih.gov Tunable biodegradability nih.gov

| Intermolecular Forces | Dipole-dipole interactions | Strong hydrogen bonding nih.gov | Hydrogen bonding and dipole-dipole |

Functional Materials Development with N,2-Diethyl-3-methylvaleramide as a Component

The development of functional materials hinges on the precise control of their chemical composition and structure to achieve specific desired properties or responses. Amides are integral to a vast array of functional materials, from pharmaceuticals to high-performance polymers. wikipedia.orgcatrin.com While N,2-Diethyl-3-methylvaleramide is not prominently cited in materials development, its tertiary amide structure provides insight into its potential role as a building block or functional additive.

One major area of research is the creation of "smart" or stimuli-responsive polymers. Polymers containing amide functionalities in their side chains, such as poly[N-[2-(dialkylamino)ethyl]acrylamide]s, have been shown to exhibit responses to multiple stimuli like temperature and pH/CO2. rsc.orglsu.edu The specific response of these materials is heavily dependent on the nature of the N-substituents on the amide group. rsc.org This tunability allows for the design of materials that can undergo conformational or solubility changes under specific environmental conditions, a property valuable in fields like drug delivery and sensing. lsu.edu

Post-polymerization modification is a key strategy for transforming standard polymers into functional materials. digitellinc.com Methodologies are being developed to activate the inherently stable amide bonds in polymers like polyacrylamides, allowing for the attachment of various functional molecules. digitellinc.com This circumvents the need to synthesize complex functional monomers and enables the tailoring of material properties for specific applications. digitellinc.com The ability to functionalize materials containing simple amides opens up possibilities for creating advanced materials from readily available polymers. digitellinc.com

Interaction Studies of N,2-Diethyl-3-methylvaleramide with Nanostructured Materials

The interface between small molecules and nanostructured materials is a critical focus of materials science, as the surface properties of nanomaterials dictate their behavior and applications. The interaction of amide-containing molecules with these materials is explored for applications ranging from catalysis to biomedicine.

Research has demonstrated that amide functionalities can play a role in the synthesis and stabilization of metallic nanoparticles. mdpi.com For instance, amide precursors can be used in the organometallic synthesis of nanoparticles, although the resulting amine by-products may coordinate to the particle surface and influence its final shape and reactivity. mdpi.com

In another vein, nanostructured materials are being developed to facilitate chemical reactions involving amides. Carbon nano-onions, for example, have been used as a nanostructured catalyst platform for amide coupling reactions. acs.orgresearchgate.net Their ability to absorb microwave radiation efficiently allows for rapid, solvent-free reactions, presenting a greener alternative to traditional synthesis methods. acs.orgresearchgate.net Furthermore, nanostructured metal amides, such as lithium amide, are being investigated for their potential in hydrogen storage applications. osti.gov Confining these metal amides within nanoporous templates can improve their hydrogen absorption/desorption kinetics and reduce the release of undesirable by-products like ammonia (B1221849). osti.gov

Surface Chemistry and Interface Phenomena Research

The surface chemistry of nanostructured materials is paramount as it governs their interaction with the surrounding biological or chemical environment. mdpi.comacs.org Modifying nanoparticle surfaces with specific functional groups, including amines and amides, is a common strategy to control these interactions. mdpi.comrsc.org

Studies on silica (B1680970) nanoparticles have shown that tailoring the surface with different chemical functionalities (e.g., amine, carboxylic acid) significantly alters the composition of the "protein corona" that forms when the particles are exposed to biological fluids. mdpi.com This, in turn, influences the subsequent inflammatory response of immune cells. mdpi.com For instance, amine-rich surfaces have been linked to anti-inflammatory markers. mdpi.com

The amide bond itself is a powerful tool in surface functionalization due to its stability. ijbs.com Covalent coupling strategies, such as using EDC/NHS chemistry, can form stable amide bonds between a nanoparticle surface (modified with carboxyl groups) and an amine-terminated molecule, or vice versa. ijbs.comresearchgate.net This allows for the robust attachment of biomolecules or other functional ligands to a nanomaterial surface. ijbs.com The ability to control surface chemistry through amide bond formation is critical for developing nanomaterials for targeted drug delivery, diagnostics, and other biomedical applications. mdpi.comnih.gov

Table 2: Methods for Attaching Molecules to Nanomaterial Surfaces

Interaction Type Description Strength Example Application
Electrostatic Interaction Attraction between a positively charged nanomaterial and a negatively charged molecule (e.g., nucleic acid). ijbs.com Weaker, Reversible Nucleic acid extraction and analysis. ijbs.com
Physical Adsorption Non-specific binding through forces like van der Waals or hydrophobic interactions. nih.gov Weak General surface coating.
π-π Stacking Interaction between aromatic rings on the nanomaterial surface and the molecule. ijbs.com Moderate Immobilizing nucleic acids on graphene oxide. ijbs.com

| Covalent Bonding (Amide) | Formation of a stable amide bond between the surface and the molecule via chemical reaction (e.g., EDC/NHS). ijbs.comresearchgate.net | Strong, Stable | Permanent attachment of proteins or drugs for targeted delivery. researchgate.net |

Regulatory Frameworks and Chemical Management from an Academic Research Perspective

Academic Interpretation of Chemical Regulations (e.g., REACH)

Academic research provides a critical lens through which to interpret and evaluate the efficacy and challenges of sweeping chemical regulations like the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) framework, especially concerning inorganic substances and substances of Unknown or Variable composition, Complex reaction products or Biological materials (UVCBs). nih.govreach-metals.euresearchgate.net

Selenium compounds often fall into the UVCB category, as they can be complex mixtures derived from industrial processes or natural sources. reach-metals.eucefic-lri.org Academic critiques of REACH highlight the difficulties in applying its standard information requirements to such complex and variable substances. researchgate.netcefic-lri.org For instance, the REACH guidance acknowledges that for UVCBs, a complete characterization by chemical composition is often not technically feasible, necessitating alternative identification parameters like the source material and manufacturing process. reach-metals.euconcawe.eu

From a research perspective, this raises questions about the adequacy of data generated for these substances. A key principle of REACH is the shift of the burden of proof from authorities to industry, requiring companies to demonstrate the safe use of their chemicals. nih.gov However, for a group as diverse as "selenium compounds," generating comprehensive and meaningful data for every constituent and potential transformation product is a significant scientific and economic challenge. cefic-lri.orgresearchgate.net

Academic discourse emphasizes that the traditional "one substance, one assessment" approach is ill-suited for inorganic UVCBs. reach-metals.eu Researchers advocate for more sophisticated approaches, such as grouping and read-across, which are permissible under REACH but require robust scientific justification. europa.eureachonline.eu The challenge lies in defining appropriate categories for selenium compounds, considering that their biological activity and toxicity are highly dependent on their specific chemical form (speciation) and oxidation state. nih.govmdpi.com For example, inorganic forms like selenite (B80905) and selenate (B1209512) have different toxicological profiles than organic forms like selenomethionine (B1662878). nih.govcabidigitallibrary.org This complexity demands a nuanced application of the REACH framework, moving beyond simple structural similarity to consider factors like bioaccessibility and metabolic pathways. reach-metals.euresearchgate.net

Methodologies for Hazard and Risk Assessment in Chemical Research

The academic community has developed and refined various methodologies for assessing the hazards and risks of chemicals like selenium compounds, often going beyond standard regulatory protocols to address specific scientific challenges. A fundamental distinction in chemical assessment is between hazard (the intrinsic property of a substance to cause harm) and risk (the probability of harm occurring under specific exposure conditions). usda.gov

For selenium, this is particularly critical. It is an essential element, and deficiency can lead to diseases, while overexposure causes toxicity (selenosis). nih.govnih.govcanada.ca This U-shaped dose-response curve presents a significant challenge for traditional risk assessment. nih.gov Academic research focuses on defining the "Acceptable Range of Oral Intake" (AROI), which considers both deficiency and toxicity. inchem.org

Methodologies for hazard and risk assessment in an academic context often involve a multi-faceted approach:

Hazard Identification: This involves reviewing epidemiological studies of populations exposed to high levels of selenium, as well as extensive animal and in vitro studies. epa.govnih.govresearchgate.net Research highlights that different selenium compounds have different target organs and toxic potencies. For example, hydrogen selenide (B1212193) is noted for its acute inhalation toxicity, while selenium sulfide (B99878) is considered a probable human carcinogen based on animal studies. epa.gov

Dose-Response Assessment: Academic studies aim to refine the dose-response relationship, moving beyond simple No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) determinations. Recent research suggests that toxic effects from some selenium compounds may occur at lower intake levels than previously thought, challenging existing standards. nih.goveuropa.eu

Exposure Assessment: This is a critical component where researchers analyze exposure from various sources, including diet, water, and air. nih.govcanada.ca A significant contribution from academic research is the focus on speciation, bioaccessibility, and bioavailability . researchgate.netrsc.orgfrontiersin.org It is understood that the total selenium concentration in a source is a poor predictor of risk. Instead, the chemical form of selenium and the fraction that is absorbed by an organism (bioavailability) are key determinants of its biological effect. researchgate.netrsc.org For example, organic selenium compounds like selenomethionine are generally more bioavailable than inorganic forms like selenite. cabidigitallibrary.orgresearchgate.net

Risk Characterization: This step integrates the hazard, dose-response, and exposure data to estimate the probability of adverse effects in a population. For essential elements like selenium, this involves assessing the risks of both deficient and excessive intake. researchgate.netinchem.org

The table below summarizes some physical and chemical properties of selected selenium compounds relevant to their hazard assessment.

Compound NameCAS NumberPhysical StateMelting Point (°C)Water SolubilityKey Hazard Statement
Selenium7782-49-2Grey, red, or black solid221 (grey)InsolubleToxic if swallowed, Toxic if inhaled. dcceew.gov.au
Hydrogen Selenide7783-07-5Colorless gas-65.70.70 g/100 mLFatal if inhaled, Flammable gas. dcceew.gov.au
Selenium Dioxide7446-08-4White crystalline solid315Slightly solubleToxic if swallowed, Causes severe skin burns. dcceew.gov.au
Selenous Acid7783-00-8Colorless crystals70 (decomposes)SolubleToxic if swallowed, Toxic if inhaled. dcceew.gov.au
Selenic Acid7783-08-6White crystals58SolubleMay be corrosive to metals. dcceew.gov.au
Selenium Disulfide7488-56-4Orange to red powder<100 (decomposes)InsolubleSuspected of causing cancer. dcceew.gov.au

Research on Alternative Assessment Methods and Data Gaps

Given the ethical and economic costs of animal testing, and the specific challenges posed by substances like selenium compounds, academic research is at the forefront of developing and validating alternative assessment methods. These methods are crucial for filling the numerous data gaps that exist for many chemicals.

A primary strategy to reduce animal testing under REACH is the grouping and read-across approach . europa.eureachonline.eu This involves grouping structurally similar chemicals and using data from a well-studied "source" substance to predict the properties of a "target" substance with less data. europa.eu For selenium compounds, academic research explores how to form scientifically robust categories. This may be based on common precursors, breakdown products, or a consistent pattern in biological activity. reachonline.eu However, the validity of read-across for selenium is complex. For instance, while a read-across approach for aquatic toxicity among various inorganic selenium compounds was deemed acceptable because the toxicity was driven by the common selenium ion, this was not the case for terrestrial organisms, where selenate was found to be significantly more toxic than selenite. europa.eu This highlights the need for domain-specific, scientifically justified hypotheses for any read-across argument.

In vitro methods (test-tube studies) are another key area of research. These methods are faster and less expensive than whole-animal studies and can provide mechanistic insights. researchgate.net Researchers have used various cell cultures to assess the cytotoxicity (cell-killing ability) and genotoxicity (damage to genetic material) of different selenium compounds. canada.caresearchgate.netjaper.in For example, in vitro studies have shown that selenite can induce DNA damage, while selenomethionine does not to the same extent. cabidigitallibrary.org Newer research also explores the toxicity of selenium nanoparticles, a novel form of the element, using cell-based assays. japer.injaper.inmdpi.com

A significant data gap that academic research seeks to fill is the understanding of how different selenium species behave in biological systems. researchgate.netnih.gov Research into bioaccessibility (the fraction of a substance released from its matrix, e.g., food, in the gastrointestinal tract) and bioavailability (the fraction that reaches systemic circulation) is critical. researchgate.netrsc.org In vitro digestion models are used to simulate human digestion and provide a cost-effective alternative to in vivo studies for estimating the bioaccessible fraction of selenium from various sources. researchgate.netresearchgate.net

The table below shows comparative toxicity data for different selenium compounds, illustrating the importance of speciation.

Selenium CompoundOrganism/Test SystemEndpointToxicity ValueReference
Sodium SeleniteDaphnia pulicaria (crustacean)48-hour LC500.006 mg/L ajcsd.org
Sodium SelenateSelenastrum capricornutum (algae)96-hour EC50 (growth inhibition)0.199 mg/L ajcsd.org
SelenomethionineRatAcute Oral LD50Less toxic than selenite cabidigitallibrary.org
Selenium YeastRatAcute Oral LD5037.33 mg/kg BW (as Se) cabidigitallibrary.org
Sodium SeleniteRatAcute Oral LD5012.66 mg/kg BW (as Se) cabidigitallibrary.org
Selenium NanoparticlesHuman LymphocytesIC50 (MTT assay)100 µg/ml japer.in

International Harmonization of Chemical Research Guidelines

From an academic research perspective, the international harmonization of guidelines for chemical assessment is crucial for ensuring a consistent and high level of protection for human health and the environment globally. who.intinchem.org Organizations like the World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD) lead efforts to develop common principles and methodologies for risk assessment. who.int

However, for substances like selenium, achieving global harmonization presents unique challenges that are a focus of academic inquiry. nih.govgsconlinepress.com One major issue is the discrepancy in regulatory standards and recommended dietary intakes across different jurisdictions. nih.govgsconlinepress.com These differences can arise from varying interpretations of the scientific evidence, different policy goals, or the consideration of different population characteristics and dietary habits. nih.gov

Academic research contributes to harmonization by:

Providing a common scientific evidence base: By publishing peer-reviewed studies on toxicity, exposure, and bioavailability, researchers provide the foundational data upon which harmonized guidelines can be built. nih.goveuropa.eu

Developing and validating new methods: Research into alternative methods like in vitro assays and computational modeling (in silico) is often coordinated through international bodies like the OECD's Test Guidelines Programme, ensuring methods are standardized and accepted across countries. researchgate.net

Highlighting inconsistencies and their implications: Academic reviews and comparative analyses can identify and scrutinize differences in international risk assessment approaches, prompting discussion and efforts toward alignment. nih.govgsconlinepress.com A review of selenium standards noted that recommended values and upper limits for intake vary between countries and international bodies, which can lead to confusion and inconsistent public health messaging. nih.govdcceew.gov.au

Addressing complex scientific issues: For essential but toxic elements, academic research is vital for developing harmonized frameworks that can balance deficiency and toxicity risks. researchgate.netinchem.org This involves research into sensitive biomarkers of effect at both low and high exposures and understanding how factors like genetics and diet influence an individual's susceptibility. nih.govfrontiersin.org

The ultimate goal of these research efforts is to support the development of risk assessment guidelines that are scientifically robust, globally applicable, and protective of both human health and the environment, even for complex substances like the group of selenium compounds. who.int

Table of Chemical Names

Chemical Name
Aluminum
Arsenic
Cadmium
Cadmium sulphoselenide
Chromium
Cobalt
Copper
Hydrogen selenide
Iodine
Iron
Lead
Manganese
Mercury
Methylselenocysteine
Molybdenum
Nickel
Selenate
Selenic Acid
Selenide
Selenite
Selenocysteine
Selenomethionine
Selenium
Selenium dioxide
Selenium disulfide
Selenium hexafluoride
Selenium oxychloride
Selenium sulfide
Selenous Acid
Silica (B1680970)
Silver
Sodium selenate
Sodium selenite
Tin
Vanadium
Zinc

Future Research Directions and Emerging Areas for N,2 Diethyl 3 Methylvaleramide

Novel Synthetic Routes and Process Intensification

The synthesis of amides is a cornerstone of organic chemistry, and future research on N,2-Diethyl-3-methylvaleramide would benefit from modern synthetic methodologies that prioritize efficiency, sustainability, and scalability.

Traditional synthesis may involve the direct amidation of a carboxylic acid derivative with diethylamine. However, emerging research focuses on more sophisticated and greener alternatives. An efficient, scalable synthesis for the structurally similar compound (2S,3S)-2-Ethyl-3-methylvaleramide has been developed using L-isoleucine as a starting material, with a key step involving asymmetric alkylation with a chiral auxiliary to control stereochemistry acs.orgresearchgate.net. This approach, consisting of multiple steps without chromatographic purification, highlights a pathway for producing specific stereoisomers of complex amides in high yield acs.org.

Future synthetic explorations for N,2-Diethyl-3-methylvaleramide could focus on:

Catalytic Methods: Employing transition-metal catalysts (e.g., palladium) for carbonylative coupling reactions could provide highly efficient and atom-economical routes universiteitleiden.nl.

Biocatalysis: The use of enzymes, such as lipases or engineered amidases, could offer a green pathway to synthesis under mild conditions, with high selectivity and reduced waste.

Flow Chemistry: Process intensification through continuous flow reactors can improve reaction control, enhance safety, and allow for more efficient large-scale production compared to batch processes.

Table 1: Comparison of Potential Synthetic Routes for N,2-Diethyl-3-methylvaleramide
MethodPotential AdvantagesResearch FocusKey Challenges
Conventional AmidationWell-established procedures.Optimization of coupling reagents and conditions.Stoichiometric waste, often harsh conditions.
Asymmetric SynthesisControl of stereochemistry. acs.orgDevelopment of efficient chiral auxiliaries or catalysts. acs.orgresearchgate.netMulti-step processes, cost of chiral reagents.
Palladium-Catalyzed CarbonylationHigh atom economy, use of simple feedstocks. universiteitleiden.nlLigand design for regioselectivity and efficiency.Catalyst cost and removal from the final product.
Enzymatic SynthesisHigh selectivity, mild conditions, environmentally friendly.Enzyme discovery and engineering for substrate specificity.Enzyme stability and cost, reaction rates.

Advanced Computational Studies and Machine Learning in Chemical Design

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like N,2-Diethyl-3-methylvaleramide before undertaking laboratory synthesis. Future research will heavily leverage these in silico methods.

Advanced computational studies would involve:

Quantum Mechanical Calculations: To accurately predict electronic structure, reactivity, and spectroscopic properties.

Molecular Dynamics (MD) Simulations: To explore the conformational landscape of the molecule, its flexibility, and its interactions with solvents or potential biological receptors.

Property Prediction: Using models like the continuum solvation model (COSMO) and its extensions to estimate key physicochemical properties such as solubility, vapor pressure, and partition coefficients, which are crucial for understanding its environmental fate and potential applications researchgate.net.

Machine learning algorithms can further accelerate research by screening virtual libraries of related amide structures to identify candidates with optimized properties for specific applications, be it in pharmaceuticals or material science.

Table 2: Illustrative Computationally Predicted Properties for N,2-Diethyl-3-methylvaleramide
PropertyPredicted Value (Example)Significance
Molecular Weight171.28 g/mol nih.govFundamental physical property.
XLogP32.3 nih.govPredicts hydrophobicity and potential for bioaccumulation.
Topological Polar Surface Area (TPSA)20.3 Ų nih.govCorrelates with passive molecular transport through membranes.
Hydrogen Bond Donors0Influences solubility and intermolecular interactions.
Hydrogen Bond Acceptors1Influences solubility and intermolecular interactions.
Rotatable Bond Count5Indicates molecular flexibility.

Refined Environmental Fate Modeling and Monitoring

Understanding how N,2-Diethyl-3-methylvaleramide behaves in the environment is critical for a complete profile. Future research should focus on developing refined environmental fate models based on experimentally determined parameters. The framework used in REACH assessments for chemicals like diethyl ether provides a clear roadmap for the necessary investigations europa.eu.

Key areas for future research include:

Degradation Pathways: Studying the rates and products of hydrolysis, phototransformation in air, water, and soil, and biodegradation under various environmental conditions europa.eu.

Transport and Distribution: Measuring key physical properties like the Henry's Law constant (for air-water partitioning) and adsorption/desorption coefficients (for soil/sediment interactions) to model its movement between environmental compartments europa.eu.

Advanced Monitoring: Developing sensitive analytical methods, potentially using techniques like comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), to detect and quantify the compound at trace levels in complex environmental matrices like water and soil plos.orgnih.gov.

Development of Predictive Ecotoxicological Models

To assess potential environmental risks, predictive models for ecotoxicity are essential. Quantitative Structure-Activity Relationship (QSAR) models are a primary tool in this area. These models establish a mathematical correlation between the chemical structure of a compound and its toxic effects on various organisms.

Future research should aim to:

Develop Specific QSARs: Create and validate QSAR models for substituted amides to predict key ecotoxicological endpoints for N,2-Diethyl-3-methylvaleramide, such as acute toxicity to fish, daphnia, and algae.

Experimental Validation: Conduct standardized ecotoxicity tests to generate the data needed to build and validate the QSAR models. This is crucial for regulatory acceptance and ensuring the predictive power of the models. For example, related amide compounds like DEET are known to be harmful to aquatic life, highlighting the importance of such assessments fishersci.at.

Mechanism of Action: Investigate the underlying molecular mechanisms of toxicity to build more robust and mechanistically interpretable predictive models.

Exploration of New Material Science Applications

The amide functional group is a key component in many advanced materials, most notably polyamides like Nylon. The unique branched and substituted structure of N,2-Diethyl-3-methylvaleramide suggests it could be a candidate for creating new materials with tailored properties.

Emerging areas for exploration include:

Novel Polymers: Investigating its potential as a monomer or a co-monomer in the synthesis of new polyamides. Its branched structure could disrupt polymer chain packing, potentially leading to materials with lower crystallinity, higher transparency, or improved solubility.

Functional Additives: Exploring its use as a plasticizer or processing aid for existing polymers. The related amide DEET is known to be an effective solvent capable of dissolving some plastics and synthetic fabrics, suggesting that N,2-Diethyl-3-methylvaleramide could have interesting solvent or material interaction properties fishersci.at.

Specialty Solvents: Evaluating its properties as a high-boiling point, polar aprotic solvent for specialized chemical reactions or formulations.

Interdisciplinary Research in Amide Chemistry

The true potential of N,2-Diethyl-3-methylvaleramide may be unlocked through interdisciplinary research that bridges chemistry with other fields. The study of how foreign compounds (xenobiotics) are metabolized is a highly interdisciplinary field, involving biochemistry, toxicology, and computational science wdh.ac.id.

Future interdisciplinary projects could involve:

Medicinal and Agricultural Chemistry: Using the molecule as a scaffold for the synthesis of new derivatives to be screened for biological activity. Commercial suppliers suggest potential applications in pharmaceuticals and agrochemicals as a lead compound smolecule.com.

Chemical Ecology: Investigating if the compound or its derivatives have roles as semiochemicals (e.g., pheromones or repellents), an area where amides like DEET are prominent fishersci.at.

Forensic and Analytical Science: The detection of volatile nitrogen compounds is important in forensic science, such as in the study of decomposition products nih.govuliege.be. Research could explore the stability and degradation products of N,2-Diethyl-3-methylvaleramide using advanced analytical techniques, which may have relevance in this field.

Q & A

Q. What methodologies are recommended for determining the physicochemical properties of EINECS 235-350-5?

To assess properties like solubility, melting point, and stability, employ a combination of experimental and computational methods:

  • Experimental : Use differential scanning calorimetry (DSC) for thermal analysis and high-performance liquid chromatography (HPLC) for purity assessment. Replicate measurements across multiple batches to ensure consistency .
  • Computational : Apply density functional theory (DFT) to predict molecular stability and interactions. Validate predictions with empirical data . Note: Document all protocols in detail to enable replication, including instrument calibration and environmental conditions .

Q. How can researchers design initial experiments to confirm the identity of this compound?

  • Step 1 : Cross-reference spectral databases (e.g., NMR, IR, mass spectrometry) with literature to establish baseline spectral fingerprints.
  • Step 2 : Conduct elemental analysis to verify stoichiometric composition.
  • Step 3 : Compare results against known analogs to identify deviations. Ensure raw data (e.g., chromatograms, spectra) are archived in supplementary materials for peer review .

Q. What statistical approaches are suitable for analyzing variability in experimental data for this compound?

  • Use ANOVA to compare means across experimental groups (e.g., synthesis batches).
  • Apply Tukey’s HSD test for post-hoc analysis to identify significant outliers.
  • Report confidence intervals (95% recommended) and effect sizes to contextualize findings . Critical: Predefine acceptance criteria for variability to avoid post-hoc bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?

  • Hypothesis Testing : Replicate experiments under controlled conditions to isolate variables (e.g., solvent purity, temperature gradients) .
  • Model Refinement : Adjust computational parameters (e.g., basis sets in DFT) to align with empirical observations. Validate using sensitivity analysis .
  • Collaborative Validation : Share raw datasets with independent labs to verify reproducibility .

Q. What advanced techniques are recommended for characterizing non-crystalline forms or polymorphs of this compound?

  • Powder X-ray Diffraction (PXRD) : Compare diffraction patterns with simulated data from crystal structure prediction (CSP) tools.
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions under varying humidity.
  • Solid-State NMR : Resolve structural ambiguities in amorphous phases. Document all instrument settings and sample preparation steps to mitigate artifacts .

Q. How should researchers design studies to investigate the compound’s reactivity under extreme conditions (e.g., high pressure, UV exposure)?

  • Experimental Design : Use a fractional factorial design to test interactions between variables (e.g., pressure, light intensity).
  • Safety Protocols : Incorporate fail-safes (e.g., pressure relief valves) and real-time monitoring (e.g., in-situ spectroscopy).
  • Data Interpretation : Apply multivariate analysis to disentangle synergistic effects. Publish full experimental logs, including failed trials, to guide future studies .

Methodological Guidelines for Data Presentation

Q. How should researchers present conflicting spectral data in publications?

  • Comparative Tables : List observed vs. literature values for key peaks (e.g., NMR chemical shifts) with tolerance thresholds (±0.1 ppm for 1^1H NMR).
  • Error Analysis : Include confidence intervals and signal-to-noise ratios for contested data points.
  • Supplementary Files : Attach raw spectra in open-access repositories for peer validation .

Q. What frameworks are recommended for ensuring reproducibility in synthesis protocols?

  • Detailed Protocols : Specify reaction scales, purification steps, and characterization metrics (e.g., yield, enantiomeric excess).
  • Negative Controls : Report outcomes from control experiments (e.g., catalyst-free reactions) to validate mechanistic assumptions.
  • Replication Checklists : Provide step-by-step workflows in supplementary materials, citing established guidelines (e.g., IUPAC standards) .

Handling Complex Data and Limitations

Q. How can researchers address limitations in sample availability for this compound?

  • Microscale Techniques : Use microfluidic reactors or high-throughput screening to minimize material consumption.
  • Computational Bridging : Apply QSAR models to extrapolate data from structurally similar compounds.
  • Transparency : Explicitly state sample constraints in the "Limitations" section and propose alternative methodologies for future work .

Q. What strategies are effective for integrating multi-omics data (e.g., toxicogenomics) with chemical properties of this compound?

  • Data Fusion : Use machine learning (e.g., random forests) to identify correlations between chemical descriptors and omics endpoints.
  • Cross-Validation : Split datasets into training/testing cohorts to assess model robustness.
  • Ethical Reporting : Disclose potential biases (e.g., dataset imbalance) and adhere to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.